tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate
Overview
Description
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of (1S,3R)-3-(aminomethyl)cyclopentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions without interference from the amine functionality.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure makes it a useful probe for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. The carbamate group can be hydrolyzed to release the active amine, which may exhibit pharmacological activity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a versatile intermediate.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate involves the interaction of its functional groups with molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which then interacts with specific enzymes or receptors. The molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclohexyl)carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclobutyl)carbamate: Similar structure but with a cyclobutyl ring.
Uniqueness
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate is unique due to its specific ring size and stereochemistry, which can influence its reactivity and interactions with biological targets. The cyclopentyl ring provides a distinct steric environment compared to cyclohexyl or cyclobutyl analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSPMZBMBIGHI-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474855 | |
Record name | tert-Butyl [(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774213-03-5 | |
Record name | Carbamic acid, [(1S,3R)-3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774213-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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